

Application Notes and Protocols: URMC-099

Oral Bioavailability in Rodents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: URMC-099

Cat. No.: B612249

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Audience: Researchers, scientists, and drug development professionals.

Introduction

URMC-099 is a potent, brain-penetrant, and orally bioavailable small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3).[1][2] It also demonstrates inhibitory activity against a spectrum of other kinases, including Leucine-rich repeat kinase 2 (LRRK2).[2][3][4] Due to its ability to modulate neuroinflammatory pathways, **URMC-099** has been investigated as a therapeutic candidate for several neurodegenerative and neuroinflammatory conditions, including HIV-1 Associated Neurocognitive Disorders (HAND), Alzheimer's disease, and multiple sclerosis.[5][6] A critical aspect of its preclinical development is the characterization of its pharmacokinetic (PK) properties, particularly its oral bioavailability and central nervous system (CNS) penetration in rodent models. These notes provide a summary of known pharmacokinetic data and standardized protocols for its evaluation.

Pharmacokinetic and Potency Data

Quantitative data from preclinical studies in mice have established the fundamental pharmacokinetic and potency profile of **URMC-099**. The following tables summarize the key parameters.

Table 2.1: In Vivo Pharmacokinetics of URMC-099 in Mice

Parameter	Value	Species/Model	Administration Route	Reference
Oral Bioavailability (%F)	41%	Mouse	Oral (p.o.)	[2][7]
Brain AUC	>5,000 $\mu\text{g}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$	C57BL/6 Mice	10 mg/kg Intravenous (i.v.)	[8]
Brain / Plasma Ratio	0.81	Mouse	Not Specified	[7]
CNS Persistence	Conc. > IC ₅₀ for >6 hours	C57BL/6 Mice	10 mg/kg Intravenous (i.v.)	[2][8]

Table 2.2: In Vitro Inhibitory Potency (IC₅₀) of URM-099

Target Kinase	IC ₅₀ (nM)	Reference
MLK3 (MAP3K11)	14	[2]
MLK1 (MAP3K9)	19	[3]
MLK2 (MAP3K10)	42	[3]
DLK (MAP3K12)	150	[3]
LRRK2	11	[2]
ABL1	6.8	[3]

Experimental Protocols

The following protocols provide a framework for conducting in vivo pharmacokinetic studies of **URMC-099** in rodents.

Protocol: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure to determine key PK parameters, including oral bioavailability.

- Animal Models: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week before the experiment.
- Group Allocation:
 - Group 1 (Intravenous): Minimum of 3 mice per time point.
 - Group 2 (Oral): Minimum of 3 mice per time point.
- Drug Formulation & Administration:
 - Intravenous (i.v.): Prepare **URMC-099** in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% Saline). Administer a single 10 mg/kg dose via the tail vein.[\[2\]](#)[\[8\]](#)
 - Oral (p.o.): Prepare **URMC-099** as a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. Administer a single 10 mg/kg dose via oral gavage.
- Sample Collection:
 - Collect blood samples (approx. 50-100 μ L) via submandibular or saphenous vein bleeding at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
 - Place blood into tubes containing an anticoagulant (e.g., K₂EDTA).
 - Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
 - At the final time point, euthanize animals and collect whole brains. Rinse with cold saline, blot dry, and store at -80°C.
- Sample Processing (Brain):
 - Weigh the frozen brain tissue.
 - Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent brain homogenate.
- Bioanalytical Method:

- Determine the concentrations of **URMC-099** in plasma and brain homogenate samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- The method should be validated for linearity, accuracy, precision, and sensitivity.
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
 - Calculate oral bioavailability using the formula: $\%F = (AUC_{oral} / AUC_{iv}) * (Dose_{iv} / Dose_{oral}) * 100$.

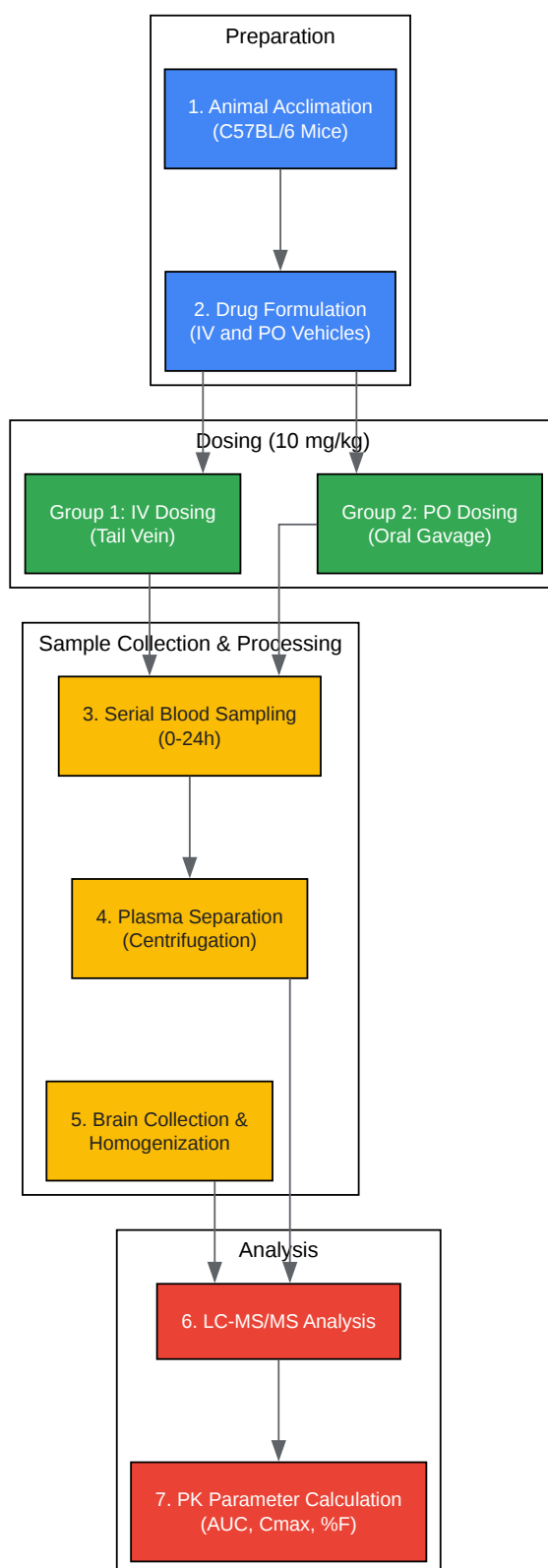
Protocol: Formulation for Intraperitoneal (i.p.) Injection

For neuroinflammation or efficacy models, intraperitoneal administration is frequently used.[\[3\]](#)
[\[5\]](#)

- Dissolve 20 mg of **URMC-099** powder in 0.5 mL of 100% DMSO.
- In a separate tube, mix 4 mL of polyethylene glycol 400 (PEG400) and 5.5 mL of sterile saline.
- Add the **URMC-099**/DMSO solution to the PEG400/saline mixture and vortex thoroughly.
- This results in a final concentration of 2 mg/mL **URMC-099** in a vehicle containing 5% DMSO.[\[8\]](#)
- Dose animals based on body weight, typically at 10 mg/kg.[\[8\]](#)

Visualized Workflows and Pathways

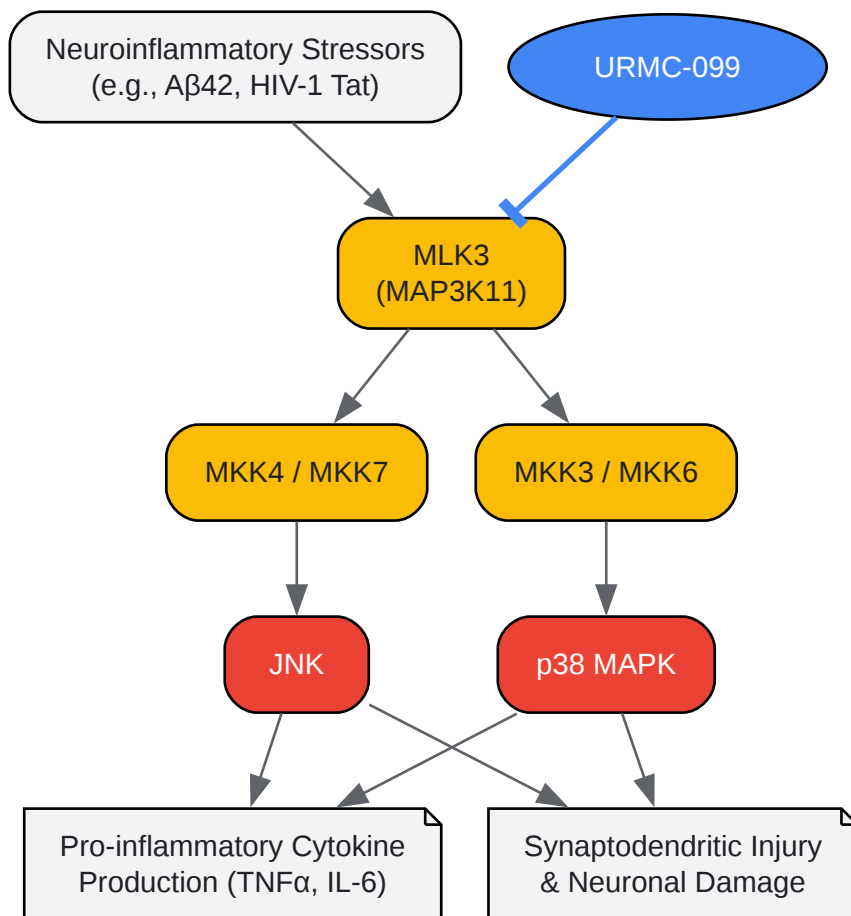
Experimental Workflow for Oral Bioavailability Study



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Caption: Workflow for a rodent oral bioavailability study.

Proposed Signaling Pathway of URMC-099



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Caption: **URMC-099** inhibits the MLK3-MAPK signaling cascade.

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References

- 1. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Mixed-Lineage Kinase Inhibitor URM-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URM-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URM-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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